1-[4-(2-Adamantyl)piperazino]-2-(4-chlorophenoxy)-1-ethanone
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Overview
Description
1-[4-(2-Adamantyl)piperazino]-2-(4-chlorophenoxy)-1-ethanone is a synthetic organic compound that features a unique combination of adamantyl, piperazine, and chlorophenoxy groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-adamantylamine, 4-chlorophenol, and piperazine.
Step 1: The first step involves the formation of 1-(2-adamantyl)piperazine by reacting 2-adamantylamine with piperazine under reflux conditions in an appropriate solvent such as ethanol.
Step 2: The next step is the formation of 2-(4-chlorophenoxy)acetyl chloride by reacting 4-chlorophenol with acetyl chloride in the presence of a base like pyridine.
Step 3: Finally, 1-(2-adamantyl)piperazine is reacted with 2-(4-chlorophenoxy)acetyl chloride under anhydrous conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Adamantyl)piperazino]-2-(4-chlorophenoxy)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Adamantyl)piperazino]-2-(4-chlorophenoxy)-1-ethanone involves its interaction with specific molecular targets. The adamantyl group is known for its ability to interact with hydrophobic pockets in proteins, while the piperazine and chlorophenoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(2-Adamantyl)piperazine: Lacks the chlorophenoxy group, which may reduce its biological activity.
2-(4-Chlorophenoxy)acetyl chloride: Lacks the adamantyl and piperazine groups, making it less complex.
4-(2-Adamantyl)piperazine: Similar structure but lacks the ethanone linkage.
Uniqueness: 1-[4-(2-Adamantyl)piperazino]-2-(4-chlorophenoxy)-1-ethanone is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in simpler analogs. The presence of the adamantyl group provides rigidity and hydrophobicity, while the piperazine and chlorophenoxy groups offer additional sites for interaction with biological targets.
Properties
Molecular Formula |
C22H29ClN2O2 |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
1-[4-(2-adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C22H29ClN2O2/c23-19-1-3-20(4-2-19)27-14-21(26)24-5-7-25(8-6-24)22-17-10-15-9-16(12-17)13-18(22)11-15/h1-4,15-18,22H,5-14H2 |
InChI Key |
LGKJAPWOIJLFRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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